2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide
CAS No.: 898461-35-3
Cat. No.: VC4295550
Molecular Formula: C24H34N4O3S
Molecular Weight: 458.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898461-35-3 |
|---|---|
| Molecular Formula | C24H34N4O3S |
| Molecular Weight | 458.62 |
| IUPAC Name | 2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H34N4O3S/c1-4-27(5-2)15-16-28-21-10-8-7-9-20(21)23(26-24(28)30)32-17-22(29)25-18-11-13-19(14-12-18)31-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,25,29) |
| Standard InChI Key | LBNZDRJOGAUHNM-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OCC |
Introduction
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of thioacetamides. It features a hexahydroquinazoline moiety and incorporates various functional groups, including amides and thio groups, which are crucial for its chemical behavior and potential biological activity. This compound is of interest in medicinal chemistry and pharmacology due to its structural characteristics and potential therapeutic applications.
Synthesis
The synthesis of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. These may include:
-
Step 1: Formation of the hexahydroquinazoline core.
-
Step 2: Introduction of the diethylamino group.
-
Step 3: Synthesis of the thioacetamide moiety.
-
Step 4: Coupling with the 4-ethoxyphenyl group.
Specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and catalysts are crucial for facilitating these reactions.
Characterization Techniques
Characterization of this compound would involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify specific functional groups.
Potential Biological Activities
Compounds with similar structures have been studied for their potential biological activities, including:
-
Antimicrobial Activity: Against bacterial and fungal pathogens.
-
Anticancer Activity: Against various cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: Due to the presence of specific functional groups.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide | Not specified | Approximately 368.48 g/mol | Potential anti-inflammatory and analgesic effects |
| 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide | C23H32N4O4S | 460.6 g/mol | Potential interactions with biological targets |
| 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | C23H29F3N4O2S | 482.6 g/mol | Not explicitly stated |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume